2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a boronic ester group attached to an aniline ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For example, pH can affect the reactivity of the boronic acid moiety, potentially influencing the compound’s interactions with its targets. Additionally, temperature and other environmental conditions could affect the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 2-fluoroaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve efficiency and yield. The use of high-throughput screening techniques can also aid in identifying the most effective catalysts and reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The nitro group (if present) on the aniline ring can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in an organic solvent.
Major Products Formed
Oxidation: 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: this compound.
Substitution: 2-hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Scientific Research Applications
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for imaging biological systems.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Benzoic acid, 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both a fluorine atom and a boronic ester group allows for versatile functionalization and application in various fields of research .
Properties
CAS No. |
1831130-33-6 |
---|---|
Molecular Formula |
C12H17BFNO2 |
Molecular Weight |
237.1 |
Purity |
95 |
Origin of Product |
United States |
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